

2,5-Dimethylpyrimidin-4-ol molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-ol

Cat. No.: B1594479

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **2,5-Dimethylpyrimidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of **2,5-dimethylpyrimidin-4-ol**. In the absence of a dedicated crystallographic study for this specific molecule, this guide synthesizes information from computational studies on analogous pyrimidin-4-one systems and spectroscopic data from related derivatives to present a robust theoretical model. The document elucidates the tautomeric equilibrium, predicted molecular geometry, and spectroscopic characteristics, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrimidin-4-one Scaffold

The pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substitution pattern on this heterocyclic system is crucial for its interaction with biological targets. **2,5-Dimethylpyrimidin-4-ol**, with its specific methylation pattern, presents a unique case for understanding the interplay of electronic and steric effects on the overall molecular

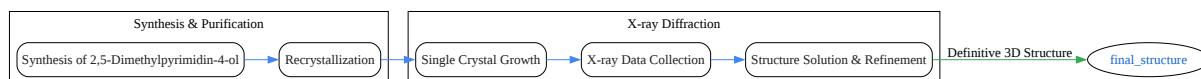
structure and conformation. An in-depth comprehension of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Tautomerism: The Predominance of the Pyrimidin-4-one Form

A critical aspect of the molecular structure of **2,5-dimethylpyrimidin-4-ol** is its potential for keto-enol tautomerism. The molecule can exist in two primary tautomeric forms: the enol form (**2,5-dimethylpyrimidin-4-ol**) and the keto form (2,5-dimethylpyrimidin-4(1H)-one or 2,5-dimethyl-1H-pyrimidin-6-one).

Extensive computational and experimental studies on the parent 4-hydroxypyrimidine and its derivatives have consistently shown that the keto form is significantly more stable.[1][2] This preference is attributed to the greater resonance stabilization of the amide-like keto form compared to the aromatic, but less stabilized, enol form. The introduction of a nitrogen atom in the ring of 2-hydroxypyridine to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form.[1][3][4][5][6]

Therefore, it can be confidently predicted that **2,5-dimethylpyrimidin-4-ol** exists predominantly in its keto tautomeric form, 2,5-dimethylpyrimidin-4(1H)-one. The IUPAC name provided by PubChem, 2,5-dimethyl-1H-pyrimidin-6-one, further supports the predominance of the keto tautomer.[2]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [2,5-Dimethylpyrimidin-4-ol molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594479#2-5-dimethylpyrimidin-4-ol-molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

